![molecular formula C12H10FN5 B2696162 1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine CAS No. 1538794-47-6](/img/structure/B2696162.png)
1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine
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Overview
Description
“1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-D]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-D]pyrimidine derivatives were also described, providing insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .Molecular Structure Analysis
The molecular structure of “1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine” can be analyzed based on its IUPAC name and the class of compounds it belongs to. The IUPAC name provides information about the types of atoms in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported. For example, the reaction of certain compounds with formamide, formic acid, and triethyl orthoformate resulted in the formation of pyrazolo[3,4-D]pyrimidine, pyrazolo[3,4-D]pyrimidin-4(3H)one, and 5-ethoxymethylene-aminopyrazole-4-carbo-nitrile derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine” can be inferred from its molecular structure. For example, the compound has a molecular weight of 135.1267 .Scientific Research Applications
- Application : It potently inhibits receptor-interacting protein kinase 1 (RIPK1) with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . RIPK1 plays a crucial role in cell death pathways, making this compound relevant for necroptosis research.
- Application : The synthesized compound was screened for antiproliferative activity against human cancer cell lines, including liver (HEPG2), colon (HT-29), lung (A549), and breast (MCF-7) cancer cells. Investigating its effects on cell growth and viability is essential for understanding its potential as an anticancer agent .
- Application : Researchers have explored pyrazolo[4,3-d]pyrimidine analogs (similar to our compound) for their anti-inflammatory properties. Incorporating specific moieties into the pyrazolo[4,3-d]pyrimidine scaffold enhances its anti-inflammatory effects. Further studies could elucidate its mechanism of action and therapeutic potential .
- Application : In vivo and in vitro experiments demonstrated that this compound efficiently protects vascular endothelial cells from necrotic cell death induced by tumor cells. Investigating its impact on endothelial health and angiogenesis is crucial for understanding its therapeutic relevance .
- Application : While not directly studied for this compound, similar pyrazolo[3,4-d]pyrimidines have been evaluated for antibacterial and antifungal activity. Investigating its potential in combating microbial infections could be valuable .
- Application : Researchers can use this compound as a starting point for designing novel kinase inhibitors, anticancer agents, or anti-inflammatory drugs. Its unique structure provides opportunities for further modification and optimization .
Kinase Inhibition
Antiproliferative Activity
Anti-Inflammatory Effects
Vascular Endothelial Cell Protection
Antibacterial and Antifungal Screening
Drug Discovery and Chemical Biology
Mechanism of Action
Future Directions
The future directions for research on “1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine” and similar compounds could involve further exploration of their synthesis, structure-activity relationships, and biological activities. For instance, the development of new pyrimidines as anti-inflammatory agents has been suggested .
properties
IUPAC Name |
1-(3-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5/c1-7-16-11(14)10-6-15-18(12(10)17-7)9-4-2-3-8(13)5-9/h2-6H,1H3,(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIZMQLZPIXCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C3=CC(=CC=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine |
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